molecular formula C22H49N2O4P B12650248 Bis(2-aminoethyl) octadecyl phosphate CAS No. 85508-18-5

Bis(2-aminoethyl) octadecyl phosphate

Cat. No.: B12650248
CAS No.: 85508-18-5
M. Wt: 436.6 g/mol
InChI Key: KQMUNPGDNRFCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-aminoethyl) octadecyl phosphate is a chemical compound with the molecular formula C22H49N2O4P and a molecular weight of 436.61 g/mol . It is a phosphoric acid ester with two aminoethyl groups and an octadecyl chain. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-aminoethyl) octadecyl phosphate typically involves the reaction of octadecyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow systems to maintain consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-aminoethyl) octadecyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of aminoethyl-substituted compounds .

Scientific Research Applications

Bis(2-aminoethyl) octadecyl phosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(2-aminoethyl) octadecyl phosphate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-aminoethyl) dodecyl phosphate
  • Bis(2-aminoethyl) hexadecyl phosphate
  • Bis(2-aminoethyl) tetradecyl phosphate

Uniqueness

Bis(2-aminoethyl) octadecyl phosphate is unique due to its longer octadecyl chain, which enhances its amphiphilic properties and makes it more effective in applications requiring strong surfactant and emulsifying capabilities. Compared to its shorter-chain analogs, it provides better stability and performance in various formulations .

Properties

CAS No.

85508-18-5

Molecular Formula

C22H49N2O4P

Molecular Weight

436.6 g/mol

IUPAC Name

bis(2-aminoethyl) octadecyl phosphate

InChI

InChI=1S/C22H49N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-29(25,27-21-18-23)28-22-19-24/h2-24H2,1H3

InChI Key

KQMUNPGDNRFCHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(OCCN)OCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.